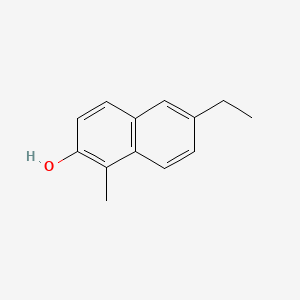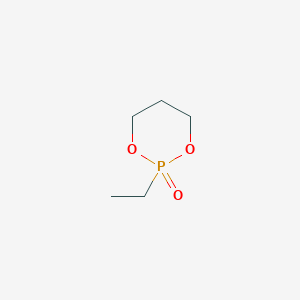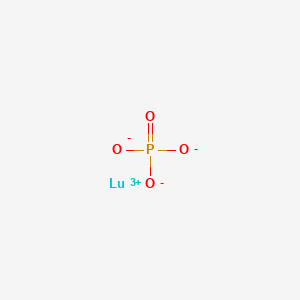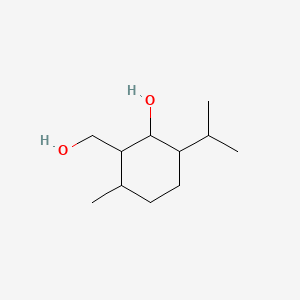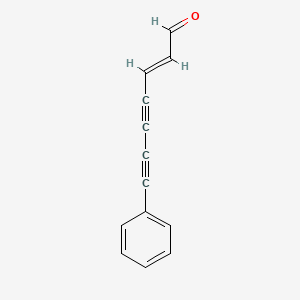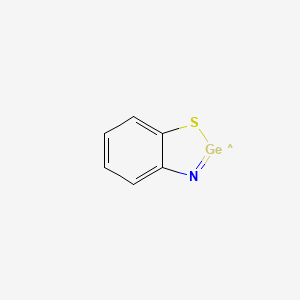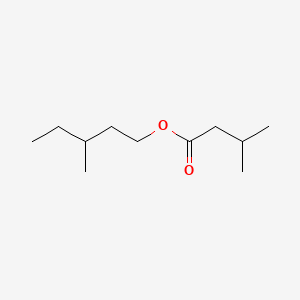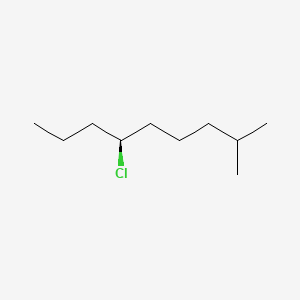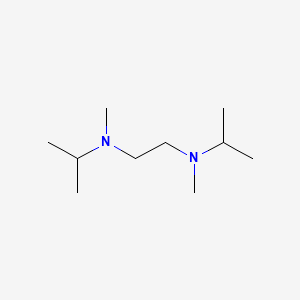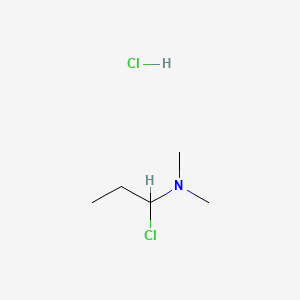
Chloro-N,N-dimethylpropylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-N,N-dimethylpropylamine hydrochloride is a versatile compound extensively utilized in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point ranging from 153 to 155°C . This compound is known for its water solubility and serves various roles, including as a reagent in organic synthesis, a catalyst in polymerization reactions, and a surfactant in diverse industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro-N,N-dimethylpropylamine hydrochloride can be synthesized through the reaction of 1-dimethylamino-2-propanol with chloroform under cooling conditions . The reaction involves the substitution of the hydroxyl group with a chlorine atom, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Chloro-N,N-dimethylpropylamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents such as water, methanol, and ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Aplicaciones Científicas De Investigación
Chloro-N,N-dimethylpropylamine hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It serves as a reagent for the synthesis of complex organic compounds.
Polymerization Reactions: The compound acts as a catalyst, facilitating the formation of polymers with desired properties.
Biological Research: The compound is used in studies involving enzyme catalysis and substrate conversion.
Mecanismo De Acción
The mechanism of action of Chloro-N,N-dimethylpropylamine hydrochloride relies on its catalytic properties. By binding to specific enzymes, it accelerates the rate of substrate conversion, leading to the production of diverse products . This catalytic prowess imparts efficiency to various reactions and contributes to the generation of valuable compounds.
Comparación Con Compuestos Similares
Chloro-N,N-dimethylpropylamine hydrochloride can be compared with other similar compounds, such as:
- N-(2-Chloropropyl)-N,N-dimethylammonium chloride
- 2-Chloro-1-(dimethylamino)propane hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. This compound is unique due to its extensive use in both organic synthesis and industrial applications, highlighting its versatility and importance in scientific research .
Propiedades
Número CAS |
29158-33-6 |
|---|---|
Fórmula molecular |
C5H13Cl2N |
Peso molecular |
158.07 g/mol |
Nombre IUPAC |
1-chloro-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-4-5(6)7(2)3;/h5H,4H2,1-3H3;1H |
Clave InChI |
FCMCDVRJVMDKAQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(N(C)C)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


